molecular formula C13H16N2OS B5788551 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B5788551
M. Wt: 248.35 g/mol
InChI Key: PBGJMNUYXJQGRT-UHFFFAOYSA-N
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Description

4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The mechanism of action of 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and DNA synthesis. This inhibition leads to the suppression of tumor growth.
Biochemical and Physiological Effects
4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its high potency against cancer cells. It has been shown to have a lower IC50 value than other anticancer drugs, indicating its potential as a more effective treatment option. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to understand the mechanism of action of this compound fully and to identify its potential applications in other areas of research beyond cancer treatment.
Conclusion
4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has shown significant potential as an anticancer drug. Its synthesis methods have been optimized to produce high yields, and its mechanism of action has been suggested to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. This compound has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of cancer cell migration and invasion. While it has some limitations, such as low solubility, its high potency against cancer cells makes it a promising candidate for further research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been achieved through several methods, including the reaction of 2-aminobenzothiophene with isopropyl bromide and subsequent reaction with ethyl cyanoacetate. Another method involves the reaction of 2-aminobenzothiophene with isopropyl bromide and 2-cyanoacetamide. These methods have been optimized to produce high yields of the compound.

Scientific Research Applications

4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have significant antitumor activity in various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

4-propan-2-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-8(2)16-12-11-9-5-3-4-6-10(9)17-13(11)15-7-14-12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGJMNUYXJQGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propan-2-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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